2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction of an aldehyde, an amine, and a compound containing an active hydrogen atom . In this case, the reaction involves 2-hydroxy-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is usually carried out in ethanol at room temperature for 24 hours in the dark .
Chemical Reactions Analysis
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure allows for easy oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures . This property is particularly useful in its antimicrobial activity, where it disrupts the cell membrane and other vital components of microbial cells .
Comparison with Similar Compounds
2-Hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern and biological activity. Similar compounds include:
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
2-Chloro-3-(piperidin-1-yl)-1,4-naphthoquinone: Similar structure but with a chlorine substitution, showing different biological activities.
These compounds share the naphthoquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
5718-82-1 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-hydroxy-3-(piperidin-1-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H17NO3/c18-14-11-6-2-3-7-12(11)15(19)16(20)13(14)10-17-8-4-1-5-9-17/h2-3,6-7,18H,1,4-5,8-10H2 |
InChI Key |
FJXGGQPDMLJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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